2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide
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Overview
Description
2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide typically involves multi-step organic reactions. The starting materials and reagents may include phthalic anhydride, isobutylamine, and phenylacetic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide include other phthalazinone derivatives with varying substituents. Examples include:
- 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide
- 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide
Uniqueness
The uniqueness of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-oxo-2-phenylethyl)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-phenacylacetamide |
InChI |
InChI=1S/C22H23N3O3/c1-15(2)14-25-22(28)18-11-7-6-10-17(18)19(24-25)12-21(27)23-13-20(26)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,27) |
InChI Key |
YAFXUQVPIQZSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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